molecular formula C10H14N2O6 B14759655 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No.: B14759655
M. Wt: 258.23 g/mol
InChI Key: ALQJCWREHBFHHQ-IBCQBUCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidine dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitably protected sugar derivative with a pyrimidine base under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-10(4-13)7(16)6(15)8(18-10)12-3-2-5(14)11-9(12)17/h2-3,6-8,13,15-16H,4H2,1H3,(H,11,14,17)/t6-,7+,8-,10-/m1/s1

InChI Key

ALQJCWREHBFHHQ-IBCQBUCCSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.